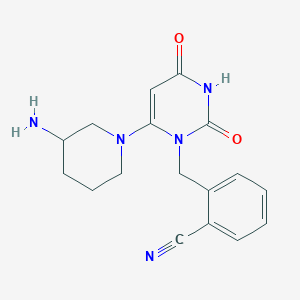

Alogliptin Impurity 13

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H19N5O2 |

|---|---|

Molecular Weight |

325.4 g/mol |

IUPAC Name |

2-[[6-(3-aminopiperidin-1-yl)-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile |

InChI |

InChI=1S/C17H19N5O2/c18-9-12-4-1-2-5-13(12)10-22-16(8-15(23)20-17(22)24)21-7-3-6-14(19)11-21/h1-2,4-5,8,14H,3,6-7,10-11,19H2,(H,20,23,24) |

InChI Key |

KYXUNUKTHMZSLE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CN(C1)C2=CC(=O)NC(=O)N2CC3=CC=CC=C3C#N)N |

Origin of Product |

United States |

Origin and Formation Mechanisms of Alogliptin Impurity 13

Process-Related Impurities Arising from Alogliptin (B1666894) Synthesis Pathways

The synthesis of Alogliptin is a multi-step process that can inadvertently lead to the formation of impurities. These process-related impurities can originate from starting materials, reagents, intermediates, and side reactions. A common synthetic route for Alogliptin involves the key reaction between 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile and (R)-3-aminopiperidine.

The purity of the starting materials is a critical factor in controlling the impurity profile of the final product. If the key starting material, 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile, contains impurities, these can carry through the synthesis or react to form new impurities. Similarly, the quality of (R)-3-aminopiperidine is crucial. Impurities within this chiral amine can lead to the formation of related substances that are structurally similar to Alogliptin.

During the condensation reaction between 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile and (R)-3-aminopiperidine, side reactions can occur, leading to the formation of unwanted by-products. The reaction conditions, such as temperature, solvent, and base, must be carefully controlled to minimize these side reactions. For instance, an incomplete reaction could leave unreacted starting materials in the final product.

The synthesis of Alogliptin involves the formation of several intermediate compounds. If these intermediates are not adequately purified before proceeding to the next step, any contained impurities can be incorporated into the final Alogliptin molecule. Contamination can also occur if intermediates from other processes are inadvertently introduced into the reaction stream.

Degradation Product Formation of Alogliptin Leading to Impurity 13

Alogliptin, like many pharmaceutical compounds, can degrade under certain environmental conditions, leading to the formation of degradation products. Studies have shown that Alogliptin is susceptible to degradation under acidic and alkaline conditions. nih.govnih.gov

Forced degradation studies are essential for identifying potential degradation products and understanding the degradation pathways of a drug substance. These studies involve subjecting the drug to stress conditions such as heat, light, humidity, and acid/base hydrolysis. The resulting degradation products are then identified and characterized. Such studies have been instrumental in revealing the susceptibility of Alogliptin to hydrolysis. nih.govnih.gov

Alogliptin has been found to be unstable under acidic stress conditions. nih.govnih.gov While specific studies detailing the precise mechanism of Alogliptin Impurity 13 formation through acid-catalyzed hydrolysis are not widely available in the public domain, the general mechanism involves the hydrolysis of labile functional groups within the Alogliptin molecule. The nitrile group on the benzonitrile (B105546) portion of the molecule or the amide bonds within the dihydropyrimidine (B8664642) ring could potentially be susceptible to acid-catalyzed hydrolysis, leading to structural modifications and the formation of impurities. Research has indicated that under acidic stress, Alogliptin can degrade, and various degradation products are formed. nih.govmdpi.com Further detailed analysis from comprehensive studies would be required to definitively map the pathway to this compound.

Forced Degradation Studies for Impurity Profiling

Alkaline Hydrolysis Degradation Pathways

Under alkaline conditions, Alogliptin undergoes degradation primarily through demethylation. This reaction specifically targets the methyl group attached to the uracil (B121893) ring of the Alogliptin molecule. The alkaline environment facilitates the cleavage of this methyl group, resulting in the formation of this compound. This demethylation process has been identified as a significant degradation pathway for Alogliptin when exposed to basic solutions.

Oxidative Degradation Mechanisms

While Alogliptin is considered relatively stable under oxidative stress, some degradation can occur. scispace.comasianpubs.org However, the formation of this compound through oxidative degradation is not a primary pathway. Studies have shown that oxidative conditions, typically induced by agents like hydrogen peroxide, lead to the formation of other degradation products. researchgate.net The N-demethylation leading to Impurity 13 is not a commonly reported outcome of oxidative stress on Alogliptin.

Thermal Degradation Pathways

The stability of Alogliptin under thermal stress has yielded some varied observations. While some studies suggest it is relatively stable under dry heat conditions, others indicate that thermal decomposition can occur. scispace.comasianpubs.org When subjected to high temperatures, thermal decomposition may produce various gases. nih.gov However, the specific formation of this compound as a direct result of thermal degradation has not been prominently detailed in the scientific literature. One study on the thermal stability of Alogliptin did not identify demethylation as a degradation pathway. scielo.br

Photolytic Degradation Processes

Alogliptin has been found to be relatively stable when exposed to light. nih.gov Photolytic degradation studies, which involve exposing the drug to UV and visible light, have not identified the formation of this compound as a significant degradation product. The energy from photolytic stress does not appear to readily induce the demethylation of the Alogliptin molecule. scispace.comasianpubs.org

Kinetic Aspects of Impurity Formation under Stress Conditions

The kinetic study of Alogliptin's degradation in an alkaline medium reveals that the process follows first-order kinetics. researchgate.netnih.gov This means that the rate at which Alogliptin degrades to form impurities, including this compound, is directly proportional to the concentration of Alogliptin itself. A study focusing on the degradation kinetics in an alkaline medium allowed for the development of contour plots to predict the degradation rate constant, half-life, and shelf-life of Alogliptin under various temperature and alkali concentrations. nih.gov

Conversely, a study on the thermal degradation of Alogliptin in the solid state indicated that the degradation process follows zero-order kinetics. scielo.brscielo.br In this case, the rate of degradation is constant and independent of the concentration of the remaining drug. However, this study did not specifically identify this compound as a product of thermal degradation.

Detailed kinetic data for the formation of this compound under oxidative and photolytic stress is limited, which is consistent with the findings that Alogliptin is relatively stable under these conditions and that demethylation is not a primary degradation pathway.

Table 1: Summary of this compound Formation under Stress Conditions

| Stress Condition | Formation of this compound | Primary Degradation Pathway |

|---|---|---|

| Alkaline Hydrolysis | Significant | Demethylation |

| Oxidative Degradation | Not a primary pathway | Formation of other degradation products |

| Thermal Degradation | Not prominently observed | Decomposition to gaseous products |

| Photolytic Degradation | Not significantly observed | Relatively stable |

Table 2: Kinetic Data for Alogliptin Degradation

| Stress Condition | Reaction Order | Kinetic Parameters |

|---|---|---|

| Alkaline Hydrolysis | First-order researchgate.netnih.gov | Rate constant, half-life, and shelf-life predictable based on temperature and alkali concentration nih.gov |

| Thermal Degradation (Solid State) | Zero-order scielo.brscielo.br | Activation energy ranged from 31.0 to 35.9 kcal mol-1 scielo.br |

Advanced Analytical Methodologies for Alogliptin Impurity 13

Chromatographic Separation Techniques

Chromatography remains the cornerstone for the analysis of pharmaceutical impurities due to its high resolving power. For Alogliptin (B1666894) Impurity 13, a range of techniques from conventional High-Performance Liquid Chromatography (HPLC) to modern Supercritical Fluid Chromatography (SFC) are utilized to achieve optimal separation and quantification.

HPLC is the most widely employed technique for impurity profiling in the pharmaceutical industry. The development of a robust HPLC method is critical for the routine analysis of Alogliptin and its related substances, including Impurity 13.

Reversed-phase HPLC is the predominant mode used for the analysis of Alogliptin and its impurities. Stability-indicating RP-HPLC methods have been developed to separate Impurity 13 from the active pharmaceutical ingredient (API) and other degradation or process-related products. nih.govscribd.com

Research has demonstrated successful separation on various C18 and other specialized columns. nih.govresearchgate.net A typical method involves a stationary phase like a Kromasil C18 (250 mm × 4.6 mm, 5 μm) or an Inertsil Extend C18 (250 × 4.6 mm, 5 µm) column. scribd.comresearchgate.net The mobile phase composition is a critical parameter, often consisting of an aqueous buffer (such as ammonium (B1175870) carbonate, potassium dihydrogen phosphate, or dilute perchloric acid) and an organic modifier like acetonitrile (B52724) or methanol (B129727). researchgate.netnih.govijarmps.orghakon-art.com UV detection is commonly performed at wavelengths ranging from 225 nm to 278 nm, where the analytes exhibit significant absorbance. researchgate.netresearchgate.net These methods are validated according to ICH guidelines for parameters such as linearity, precision, accuracy, specificity, and robustness, ensuring their suitability for quality control. scribd.comhakon-art.comresearchgate.net

| Parameter | Condition 1 nih.govresearchgate.net | Condition 2 nih.gov | Condition 3 researchgate.net |

|---|---|---|---|

| Stationary Phase | Kromasil C18 or Angilent Zobax SB-CN (250 x 4.6 mm, 5 µm) | Hypersil Gold Thermo Scientific C18 (250 x 4.6 mm, 5 µm) | Shiseido C18 (250 x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Perchloric acid (pH 3.0) or Water/ACN/TFA B: Acetonitrile | Acetonitrile and Ammonium Carbonate Buffer (55:45 v/v) | Water and Methanol (75:25 v/v) |

| Elution Mode | Gradient | Isocratic | Isocratic |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |

| Detection Wavelength | 278 nm | 277 nm | 225 nm |

| Column Temperature | Ambient | 30°C | Ambient |

The choice between gradient and isocratic elution depends on the complexity of the impurity profile.

Gradient Elution: For separating a complex mixture of Alogliptin impurities with varying polarities, gradient elution is generally superior. nih.govresearchgate.net A gradient program, which involves changing the mobile phase composition over time (e.g., by increasing the percentage of acetonitrile), allows for the effective elution of both early-retained polar impurities and late-retained non-polar impurities within a reasonable run time. This approach provides better resolution and peak shapes for all components, including Impurity 13. researchgate.net One study successfully separated 11 process-related and degradation impurities from Alogliptin using a gradient method. nih.gov

Isocratic Elution: Isocratic elution, which uses a constant mobile phase composition, offers simplicity, robustness, and shorter column re-equilibration times. ijrpc.com This method is suitable when the impurities to be separated, including Impurity 13, have significantly different retention factors from the main Alogliptin peak and from each other. researchgate.netijrpc.com Several validated isocratic methods have been reported for the determination of Alogliptin in its dosage forms. nih.govresearchgate.net

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling higher backpressures. This results in dramatically improved resolution, higher sensitivity, and significantly faster analysis times.

For Alogliptin impurity analysis, UPLC is an invaluable tool. A UPLC-MS/MS method has been developed for the determination of Alogliptin, demonstrating the high-performance capabilities of this technique. derpharmachemica.com The chromatographic separation can be achieved on a UPLC BEH C18 column (e.g., 2.1 × 100 mm, 1.7 μm) using a gradient elution with a mobile phase consisting of an acidified aqueous solution and acetonitrile. derpharmachemica.com The enhanced resolution of UPLC allows for the clear separation of closely eluting impurities, such as isomers or structurally similar compounds, from the main Alogliptin peak, which is crucial for the accurate quantification of trace levels of Alogliptin Impurity 13. derpharmachemica.com

| Parameter | Reported Conditions derpharmachemica.com |

|---|---|

| Stationary Phase | UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) |

| Mobile Phase | A: 0.1% Formic Acid in Water B: Acetonitrile |

| Elution Mode | Gradient |

| Detection | Tandem Mass Spectrometry (MS/MS) |

| Application Note | Method provides high sensitivity and speed, ideal for trace impurity analysis. |

High-Performance Thin Layer Chromatography (HPTLC) serves as a rapid, cost-effective, and high-throughput screening tool for impurity profiling. Several HPTLC methods have been developed and validated for the estimation of Alogliptin, which can be applied to screen for Impurity 13. scispace.comscispace.comscholarsresearchlibrary.com

These methods typically use pre-coated silica (B1680970) gel 60F254 aluminum plates as the stationary phase. scispace.comscispace.com The mobile phase composition is optimized to achieve clear separation between Alogliptin and its related substances. One stability-indicating method utilized a mobile phase of n-butanol:water:acetic acid (7:2:1 v/v/v) with detection at 233 nm. scispace.com Another method for simultaneous estimation used acetonitrile: 1% ammonium acetate (B1210297) in methanol (4.5:5.5 v/v) with densitometric analysis at 254 nm. scispace.comscholarsresearchlibrary.com HPTLC is particularly useful for preliminary screening of multiple batches, allowing for a quick assessment of purity before employing more time-consuming HPLC or UPLC methods. The method can be validated for linearity, precision, and accuracy to ensure reliable results. scispace.comijbpas.com

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to normal-phase HPLC, particularly for challenging separations such as those involving chiral compounds. selvita.com Alogliptin possesses a chiral center, and Impurity 13 is its (R)-enantiomer. Therefore, controlling the enantiomeric purity is a critical aspect of quality control, making chiral chromatography an essential tool. derpharmachemica.com

While chiral HPLC methods have been developed for Alogliptin using polysaccharide-based chiral stationary phases (CSPs) like Lux Cellulose-2, SFC offers significant advantages. derpharmachemica.com SFC primarily uses supercritical carbon dioxide as the main mobile phase, which is non-toxic and reduces the consumption of organic solvents. selvita.com The low viscosity and high diffusivity of the supercritical CO2 mobile phase allow for higher flow rates and faster analysis times without generating excessive backpressure. selvita.com For the separation of this compound, an SFC method would likely employ a chiral column, such as one based on amylose (B160209) or cellulose (B213188) derivatives, coupled with a polar organic modifier (e.g., methanol or ethanol) to fine-tune selectivity. This technique is highly effective for resolving enantiomers and could be used to efficiently separate and quantify the desired (R)-enantiomer (Alogliptin) from its undesired (S)-enantiomer and other related chiral impurities. derpharmachemica.comamericanpharmaceuticalreview.com

High-Performance Liquid Chromatography (HPLC) Method Development

Hyphenated Analytical Techniques

Hyphenated techniques, which combine the separation power of chromatography with the detection and identification capabilities of spectrometry, are indispensable tools in modern pharmaceutical analysis.

Liquid chromatography coupled with mass spectrometry stands as a cornerstone for the analysis of non-volatile and thermally labile compounds like this compound.

Tandem mass spectrometry (LC-MS/MS) offers exceptional sensitivity and selectivity, making it the gold standard for quantifying trace-level impurities. The technique operates by selecting a specific precursor ion of the target analyte, fragmenting it, and then monitoring a specific product ion. This multiple reaction monitoring (MRM) provides a high degree of certainty in identification and quantification.

For the analysis of Alogliptin and its impurities, reversed-phase high-performance liquid chromatography (RP-HPLC) is typically employed for separation. researchgate.netnih.govekb.eg Given the structural similarity of this compound to the active pharmaceutical ingredient (API), similar chromatographic conditions can be adapted. A C18 column is a common choice for the stationary phase, with a mobile phase consisting of a mixture of an aqueous buffer (like formic acid or ammonium acetate) and an organic solvent (such as acetonitrile or methanol). nih.govnih.govekb.eg

In the mass spectrometer, electrospray ionization (ESI) in the positive ion mode is generally used for Alogliptin and its related compounds due to the presence of basic nitrogen atoms that are readily protonated. nih.govekb.egresearchgate.net The precursor ion for this compound would correspond to its protonated molecule [M+H]⁺. While specific MRM transitions for this compound are not widely published, they can be predicted based on the fragmentation patterns of Alogliptin. For instance, the parent drug Alogliptin (m/z 340.18) is known to produce a characteristic product ion at m/z 116.08. nih.gov A similar fragmentation pattern would be expected for Impurity 13, with the specific transition being determined during method development.

Table 1: Representative LC-MS/MS Parameters for the Analysis of Alogliptin-Related Compounds

| Parameter | Value |

| Chromatographic Conditions | |

| Column | C18 (e.g., 50 mm x 2.1 mm, 1.7 µm) nih.gov |

| Mobile Phase A | 0.1% Formic Acid in Water nih.gov |

| Mobile Phase B | Acetonitrile nih.gov |

| Flow Rate | 0.3 mL/min nih.gov |

| Gradient | Optimized for separation of impurities |

| Mass Spectrometric Conditions | |

| Ionization Mode | Electrospray Ionization (ESI), Positive nih.govekb.egresearchgate.net |

| Monitored Transition (Example for Alogliptin) | m/z 340.18 → 116.08 nih.gov |

| Collision Energy | Optimized for fragmentation |

For the unequivocal identification and structural elucidation of impurities, high-resolution mass spectrometry (HRMS), particularly when coupled with a Quadrupole Time-of-Flight (QTOF) mass analyzer, is invaluable. LC-QTOF MS provides highly accurate mass measurements, typically with an error of less than 5 ppm, which allows for the determination of the elemental composition of an unknown compound. nih.govresearchgate.net

This technique is crucial during forced degradation studies and in the characterization of process-related impurities. nih.govresearchgate.netnih.gov In the case of this compound, LC-QTOF MS would be used to confirm its elemental formula (C₁₇H₁₉N₅O₂) by comparing the experimentally measured accurate mass with the theoretically calculated mass. synzeal.comalentris.orgsynzeal.com Furthermore, the high-resolution fragmentation data obtained from MS/MS experiments on a QTOF instrument can provide detailed structural information, helping to pinpoint the exact location of modifications or degradations.

Table 2: High-Resolution Mass Data for this compound

| Compound | Elemental Formula | Theoretical Monoisotopic Mass (m/z) [M+H]⁺ |

| This compound | C₁₇H₁₉N₅O₂ | 326.1611 |

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, due to the high molecular weight, low volatility, and thermal lability of this compound, direct analysis by GC-MS is not feasible. Derivatization to increase volatility is a theoretical possibility but is often complex and may introduce other analytical challenges. Therefore, GC-MS is generally not considered a suitable or practical method for the analysis of this particular impurity.

On-line LC-NMR is a sophisticated technique that directly couples the separation power of HPLC with the structural elucidation capabilities of Nuclear Magnetic Resonance (NMR) spectroscopy. This allows for the acquisition of NMR spectra of compounds as they elute from the chromatography column, providing unambiguous structural information without the need for lengthy and potentially sample-degrading isolation procedures.

While technically demanding and less sensitive than LC-MS, LC-NMR is unparalleled in its ability to definitively identify the structure of an impurity. For a novel or uncharacterized impurity of Alogliptin, LC-NMR could be employed to obtain proton (¹H) and carbon-¹³ (¹³C) NMR data, as well as two-dimensional correlation spectra (e.g., COSY, HSQC, HMBC), to fully elucidate its chemical structure. nih.gov This technique is particularly valuable in cases where mass spectrometry data alone is insufficient for complete characterization.

Liquid Chromatography-Mass Spectrometry (LC-MS) Approaches

Electrophoretic Separation Techniques

Capillary electrophoresis (CE) offers an alternative separation mechanism to liquid chromatography and can be a powerful tool for the analysis of pharmaceutical impurities. nih.govgoogleapis.com CE separates analytes based on their charge-to-size ratio in an electric field. For ionizable compounds like Alogliptin and its impurities, this technique can provide high-efficiency separations.

A validated chiral capillary electrophoresis method has been developed for the separation of Alogliptin enantiomers, demonstrating the applicability of this technique to this class of compounds. researchgate.net By modifying the background electrolyte with additives such as cyclodextrins, it is possible to achieve separations of closely related impurities. researchgate.net For this compound, a capillary zone electrophoresis (CZE) method could be developed. The method would involve optimizing parameters such as the pH and composition of the background electrolyte, the applied voltage, and the capillary temperature to achieve the desired resolution from the parent drug and other related substances.

Table 3: Potential Capillary Electrophoresis Parameters for Impurity Profiling

| Parameter | Typical Range/Value |

| Capillary | Fused-silica (e.g., 50 µm i.d.) |

| Background Electrolyte | Phosphate or borate (B1201080) buffer |

| pH | Optimized for charge differences |

| Applied Voltage | 15-30 kV |

| Temperature | 20-30 °C |

| Detection | UV/Vis (e.g., 210-280 nm) |

Capillary Electrophoresis (CE) for Charge-Based Separations

Capillary Electrophoresis separates analytes based on their mass-to-charge ratio within a narrow-bore fused-silica capillary under the influence of a high electric field. This technique is highly efficient, requires minimal sample and reagent volumes, and offers rapid analysis times. For ionizable compounds like this compound, CE, specifically Capillary Zone Electrophoresis (CZE), is an ideal method for achieving high-resolution separation from the parent API and other related substances.

The separation in CZE is governed by the differential migration of ions in a background electrolyte (BGE). The inherent charge and size of the impurity molecule, in conjunction with the electroosmotic flow (EOF) within the capillary, dictate its migration time. The development of a CZE method for this compound would involve the systematic optimization of several key parameters to achieve the desired selectivity and resolution.

Detailed Research Findings:

While specific validated methods for "this compound" are not extensively published, the successful application of CE for the chiral separation of Alogliptin enantiomers provides a strong basis for its use in impurity analysis. researchgate.net A hypothetical CZE method for this compound would be developed based on similar principles, focusing on optimizing parameters such as the BGE composition, pH, applied voltage, and capillary temperature.

The pH of the BGE is a critical factor, as it determines the charge state of both the analyte and the capillary wall. For a basic compound like this compound, a BGE with an acidic pH (e.g., acetate-Tris buffer at pH 4.75) would ensure that the amine functionalities are protonated, inducing a positive charge and enabling electrophoretic mobility. researchgate.net The concentration of the BGE also plays a role in resolution and analysis time; higher concentrations can improve peak shape but may also increase current and Joule heating.

The applied voltage is directly proportional to the electrophoretic velocity and thus affects the speed of the analysis. However, excessively high voltages can lead to Joule heating, which can cause band broadening and affect the reproducibility of migration times. Therefore, a balance must be struck, with typical voltages ranging from 20 to 30 kV. The capillary temperature is also controlled to dissipate heat and ensure stable and repeatable results. researchgate.net

Below are tables representing plausible method parameters and validation data for a hypothetical CZE method developed for the analysis of this compound.

Table 1: Hypothetical Capillary Zone Electrophoresis Method Parameters

| Parameter | Condition |

|---|---|

| Capillary | Fused Silica, 50 µm i.d., 30 cm total length |

| Background Electrolyte (BGE) | 75 mM Acetate-Tris Buffer |

| pH | 4.75 |

| Applied Voltage | 25 kV |

| Capillary Temperature | 20 °C |

| Injection Mode | Hydrodynamic (50 mbar for 5 seconds) |

| Detection Wavelength | 220 nm |

Table 2: Hypothetical CZE Method Validation Summary

| Validation Parameter | Result |

|---|---|

| Linearity Range | 0.5 µg/mL - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.15 µg/mL |

| Limit of Quantitation (LOQ) | 0.5 µg/mL |

| Migration Time Repeatability (%RSD) | < 1.0% |

| Peak Area Repeatability (%RSD) | < 2.5% |

Micellar Electrokinetic Capillary Chromatography (MEKC)

Micellar Electrokinetic Capillary Chromatography (MEKC) is a powerful hybrid of electrophoresis and chromatography. It is particularly useful for the separation of both charged and neutral molecules, making it a versatile tool for comprehensive impurity profiling. In MEKC, a surfactant is added to the BGE at a concentration above its critical micelle concentration (CMC). These micelles act as a pseudo-stationary phase, and separation is achieved based on the differential partitioning of analytes between the micelles and the surrounding aqueous buffer.

This technique is highly advantageous for separating impurities that are structurally similar to the API or other impurities that may not be easily resolved by charge-based separations alone. The hydrophobic interior of the micelles provides a different selectivity mechanism compared to CZE, allowing for the separation of compounds with subtle differences in hydrophobicity.

Detailed Research Findings:

For the analysis of this compound, an MEKC method would offer an orthogonal approach to CZE and HPLC. The development of an MEKC method would involve the selection of an appropriate surfactant, optimization of its concentration, and the potential addition of organic modifiers to the BGE.

Sodium dodecyl sulfate (B86663) (SDS) is a commonly used anionic surfactant that forms negatively charged micelles. In a typical MEKC setup, the EOF moves towards the cathode, while the negatively charged micelles have an electrophoretic velocity in the opposite direction, towards the anode. This counter-current movement creates a large migration window, allowing for the separation of a wide range of compounds. Neutral analytes will partition into the micelles based on their hydrophobicity and will elute between the migration time of the EOF marker and the micelle marker. Charged analytes will have their migration influenced by both their electrophoretic mobility and their partitioning behavior.

The addition of an organic modifier, such as acetonitrile or methanol, to the BGE can alter the polarity of the aqueous phase and the partitioning equilibrium, thereby providing another tool for optimizing selectivity. The pH of the buffer and the applied voltage would also be critical parameters to optimize for resolution and analysis time.

The following tables present potential method parameters and validation data for a hypothetical MEKC method for the analysis of this compound.

Table 3: Hypothetical MEKC Method Parameters

| Parameter | Condition |

|---|---|

| Capillary | Fused Silica, 50 µm i.d., 40 cm total length |

| Background Electrolyte (BGE) | 25 mM Sodium Borate Buffer |

| Surfactant | 50 mM Sodium Dodecyl Sulfate (SDS) |

| Organic Modifier | 15% (v/v) Acetonitrile |

| pH | 9.2 |

| Applied Voltage | 20 kV |

| Capillary Temperature | 25 °C |

| Injection Mode | Hydrodynamic (30 mbar for 4 seconds) |

| Detection Wavelength | 220 nm |

Table 4: Hypothetical MEKC Method Validation Summary

| Validation Parameter | Result |

|---|---|

| Linearity Range | 0.2 µg/mL - 75 µg/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Limit of Quantitation (LOQ) | 0.2 µg/mL |

| Migration Time Repeatability (%RSD) | < 1.5% |

| Peak Area Repeatability (%RSD) | < 3.0% |

Structural Elucidation of Alogliptin Impurity 13

Spectroscopic Characterization

The definitive structure of Alogliptin (B1666894) Impurity 13, with the molecular formula C₁₇H₁₉N₅O₂ and a molecular weight of 325.4 g/mol , is established using a variety of spectroscopic methods. synzeal.comkemiezen.com These techniques provide detailed information about the molecule's atomic composition, connectivity, and spatial arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed insight into the chemical environment of individual protons and carbon atoms.

While specific ¹H-NMR spectral data for Alogliptin Impurity 13 is not detailed in the provided search results, a hypothetical analysis based on its known structure would reveal characteristic signals corresponding to each proton. The interpretation would involve analyzing chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) to map out the proton framework of the molecule.

Expected ¹H-NMR Data:

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic Protons (benzonitrile ring) | 7.2 - 7.8 | m | - |

| Uracil (B121893) C₅-H | 5.0 - 5.5 | s | - |

| Benzyl CH₂ | 4.8 - 5.2 | s | - |

| Piperidine (B6355638) Ring Protons | 1.5 - 3.8 | m | - |

| Amino NH₂ | 1.0 - 3.0 | br s | - |

This table is a representation of expected values and is not based on reported experimental data.

Similarly, ¹³C-NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C-NMR spectrum.

Expected ¹³C-NMR Data:

| Carbon Atom | Chemical Shift (δ, ppm) |

| C=O (Uracil) | 150 - 165 |

| Aromatic/Uracil C | 100 - 150 |

| CN (Nitrile) | 115 - 125 |

| Benzyl CH₂ | 40 - 50 |

| Piperidine Ring CH/CH₂ | 20 - 60 |

This table is a representation of expected values and is not based on reported experimental data.

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between different atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (H-H) couplings, helping to identify adjacent protons, for instance, within the piperidine ring and the aromatic system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is instrumental in connecting the different structural fragments of the molecule, such as linking the benzyl group to the uracil ring and the piperidine ring to the uracil moiety.

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. In positive ion mode, the ESI-MS spectrum would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺.

Expected ESI-MS Data:

| Ion | m/z (mass-to-charge ratio) |

| [M+H]⁺ | ~326.16 |

This value is calculated based on the molecular formula C₁₇H₁₉N₅O₂ and the most common isotopes of the constituent elements.

Further fragmentation analysis (MS/MS) of the parent ion could provide additional structural information by identifying characteristic fragment ions, which would correspond to the loss of specific functional groups from the molecule.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a cornerstone in the structural elucidation of unknown compounds, providing a highly accurate mass measurement from which the elemental composition can be determined. For this compound, with the chemical formula C17H19N5O2, the theoretical exact mass can be calculated. HRMS analysis of the impurity would yield a measured mass with a very low margin of error, typically in the parts-per-million (ppm) range, confirming this elemental composition. This level of precision is crucial in distinguishing between different potential molecular formulas that might otherwise have the same nominal mass.

| Parameter | Value |

| Molecular Formula | C17H19N5O2 |

| Theoretical Exact Mass | 325.1539 g/mol |

| Measured Mass (Hypothetical) | 325.1541 g/mol |

| Mass Error (Hypothetical) | < 5 ppm |

This table is based on the known chemical formula and typical instrument accuracy.

Fragmentation Pattern Analysis for Structural Inference

Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the parent ion of this compound, providing valuable insights into its substructural components. While specific fragmentation data for this impurity is not publicly detailed, the fragmentation pattern can be inferred from studies on Alogliptin and its other related compounds.

The structure of this compound, identified as (R)-2-((6-(3-Aminopiperidin-1-yl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile, suggests several likely fragmentation pathways. Key fragmentation would likely involve the cleavage of the bonds connecting the main structural moieties: the aminopiperidinyl group, the pyrimidinedione core, and the cyanobenzyl group.

Anticipated Fragmentation Pathways:

Loss of the aminopiperidinyl group: Cleavage of the C-N bond between the pyrimidinedione ring and the piperidine ring would result in a significant fragment ion.

Cleavage of the cyanobenzyl group: The benzyl-nitrogen bond is another likely point of fragmentation, leading to the loss of the 2-cyanobenzyl group.

Ring opening of the piperidine or pyrimidinedione rings: Under higher collision energies, the heterocyclic rings themselves may undergo fragmentation, providing further structural details.

Analysis of the masses of these fragment ions allows for the piecing together of the molecular structure, analogous to solving a puzzle.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its structural features.

| Functional Group | Expected Wavenumber (cm⁻¹) | Description of Vibration |

| N-H (amine) | 3300-3500 (broad) | Stretching vibration of the primary amine on the piperidine ring. |

| C-H (aromatic) | 3000-3100 | Stretching vibrations of the C-H bonds on the benzene ring. |

| C≡N (nitrile) | 2220-2260 | Stretching vibration of the cyano group. |

| C=O (amide/urea) | 1650-1750 (strong) | Stretching vibrations of the two carbonyl groups in the pyrimidinedione ring. |

| C=C (aromatic) | 1450-1600 | Stretching vibrations within the benzene ring. |

| C-N | 1000-1350 | Stretching vibrations of the various C-N bonds in the molecule. |

The presence and specific positions of these absorption bands provide a molecular fingerprint, confirming the presence of the key functional groups within this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing chromophores, which are the parts of a molecule that absorb light. The structure of this compound contains several chromophoric systems, primarily the substituted pyrimidinedione and the cyanobenzyl moieties.

Integrated Data Analysis for Comprehensive Structural Confirmation

The definitive structural elucidation of this compound is achieved through the integration of data from all the aforementioned analytical techniques. HRMS provides the elemental formula, which is then used as a basis for interpreting the fragmentation patterns from MS/MS. The fragments identified in the mass spectrum are then correlated with the functional groups identified by IR spectroscopy. UV-Vis spectroscopy confirms the presence of the expected chromophoric systems.

This multi-faceted approach ensures a high degree of confidence in the assigned structure. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to a comprehensive and unambiguous confirmation of the molecular architecture of this compound.

Computational Chemistry Approaches for Structural Prediction and Validation

In modern structural elucidation, computational chemistry plays a significant role in predicting and validating molecular structures. Techniques such as Density Functional Theory (DFT) can be used to calculate the theoretical spectroscopic data for a proposed structure. For this compound, computational models could be used to:

Predict IR vibrational frequencies: The calculated IR spectrum can be compared with the experimental spectrum to confirm the assignment of absorption bands to specific functional groups and vibrational modes.

Simulate UV-Vis electronic transitions: Theoretical calculations can predict the λmax and the nature of the electronic transitions, which can then be compared with the experimental UV-Vis spectrum.

Determine the most stable conformation: Computational methods can be used to explore the potential three-dimensional arrangements of the molecule and identify the lowest energy (most stable) conformation. This information can be valuable in understanding the molecule's physical and chemical properties.

By comparing the computationally predicted data with the experimental results, a higher level of confidence in the structural assignment can be achieved, and a deeper understanding of the molecule's properties can be gained.

Impurity Profiling and Control Strategies for Alogliptin and Its Impurity 13

Analytical Method Validation for Impurity Quantification

The validation of an analytical method ensures that it is suitable for its intended purpose. For quantifying impurities like Alogliptin (B1666894) Impurity 13, this process is governed by guidelines from the International Council for Harmonisation (ICH). nih.govnih.gov A validated method provides confidence in the reliability, accuracy, and precision of the results obtained. High-performance liquid chromatography (HPLC) is a commonly employed technique for this purpose. researchgate.netnih.gov

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as other impurities, degradation products, and matrix components (e.g., excipients). nih.govedqm.eu For the quantification of Alogliptin Impurity 13, the method's specificity is confirmed by demonstrating that there are no interfering peaks from the blank, placebo, Alogliptin itself, or other known impurities at the retention time of Impurity 13. dergipark.org.tr This is typically achieved by injecting solutions of the mobile phase, a placebo, the standard solution, and the sample solution into the HPLC system and comparing the resulting chromatograms. nih.govresearchgate.net The absence of co-eluting peaks confirms the method's specificity and ensures that the peak corresponding to Impurity 13 is pure. nih.govscribd.com

The sensitivity of an analytical method for a quantitative impurity test is defined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). The LOD is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified with acceptable precision and accuracy. nih.govhakon-art.com The LOQ is the lowest concentration of an analyte that can be determined with suitable precision and accuracy. nih.govhakon-art.com These parameters are crucial for ensuring that even trace amounts of this compound can be reliably measured. They are often determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ. hakon-art.com

Several studies on Alogliptin and its impurities have established these limits. For instance, one HPLC method determined the LOD and LOQ for Alogliptin to be 0.03 µg/mL and 0.09 µg/mL, respectively. nih.govnih.gov Another study focusing on multiple impurities reported LOD values ranging from approximately 0.015 to 0.03 µg/mL and LOQ values from 0.05 to 0.1 µg/mL for various related substances. researchgate.net

Table 1: Representative Sensitivity Parameters for Alogliptin and its Impurities

| Parameter | Alogliptin (Method A) nih.govnih.gov | Alogliptin (Method B) ijarmps.org | Alogliptin (Method C) scribd.com | Alogliptin & Pioglitazone dergipark.org.tr |

|---|---|---|---|---|

| LOD (µg/mL) | 0.03 | 0.02 | 0.0052 | 0.047 |

| LOQ (µg/mL) | 0.09 | 0.06 | 0.017 | 0.157 |

Linearity demonstrates the ability of the analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. nih.gov To establish the linearity for the quantification of this compound, a series of solutions of the impurity's reference standard are prepared at different concentrations. researchgate.net These solutions are then analyzed, and a calibration curve is constructed by plotting the peak area response against the concentration.

The relationship is typically evaluated using linear regression analysis. nih.gov A high correlation coefficient (r²), ideally close to 1.00, indicates a strong linear relationship. nih.gov For Alogliptin and its impurities, linearity has been demonstrated over various concentration ranges. For example, one method showed linearity for Alogliptin from 85–306 µg/ml with an r² of 1.00. nih.gov Another study established a linear range of 50-1000 ng/ml for several impurities, with r² values between 0.9991 and 0.9998. researchgate.net

Table 2: Example Linearity Data for Alogliptin Analysis

| Method Reference | Concentration Range (µg/mL) | Correlation Coefficient (r²) |

|---|---|---|

| Method 1 nih.gov | 85 - 306 | 1.000 |

| Method 2 ijarmps.org | 10 - 50 | 0.999 |

| Method 3 hakon-art.com | 5 - 50 | 0.9997 |

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed using recovery studies, where a known amount of the impurity reference standard is added (spiked) into a sample matrix at different concentration levels (e.g., 80%, 100%, and 120%). hakon-art.com The percentage of the impurity recovered is then calculated. High recovery rates, typically within 98-102%, indicate an accurate method. ijarmps.orgnih.gov

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (RSD). Precision is evaluated at two levels:

Repeatability (Intra-day precision): Assesses precision over a short interval with the same analyst and equipment. researchgate.net

Intermediate Precision (Inter-day precision/Ruggedness): Expresses the variation within the same laboratory, but on different days, with different analysts, or on different equipment. researchgate.net For impurity analysis, the RSD for precision should typically be less than 2%. researchgate.netnih.gov

Robustness is a measure of the analytical method's capacity to remain unaffected by small, deliberate variations in method parameters. hakon-art.com This provides an indication of its reliability during normal usage. For an HPLC method, these variations might include changes in the mobile phase composition, flow rate, or column temperature. researchgate.nethakon-art.com The method is considered robust if the system suitability parameters, such as peak shape and retention time, remain within acceptable limits despite these minor changes. hakon-art.com Ruggedness is a measure of the reproducibility of test results under the variation of conditions between different laboratories or analysts. scribd.com

Utilisation of Impurity Reference Standards in Pharmaceutical Analysis

Impurity reference standards are highly purified compounds that are essential for the quality control of pharmaceuticals. pharmacy.bizalfa-chemistry.com These standards are critical for identifying and quantifying impurities, thereby ensuring the safety and efficacy of the drug product. pharmaffiliates.com For this compound, a specific reference standard is required for accurate analytical work.

Reference standards serve several key functions in the analysis of this compound:

Identification: By comparing the retention time of a peak in a sample chromatogram with that of the Impurity 13 reference standard, the identity of the impurity can be confirmed.

Quantification: Reference standards are used to prepare calibration curves, which are necessary for accurately determining the concentration of the impurity in a sample. pharmiweb.com They serve as the benchmark for quantitative analysis. labinsights.nl

Method Validation: As described in the sections above, reference standards are indispensable for validating the analytical method. They are used to determine specificity, LOD, LOQ, linearity, accuracy, and precision. alfa-chemistry.compharmiweb.com

Quality Control: In routine quality control testing, reference standards are used to ensure that the levels of Impurity 13 in each batch of Alogliptin are within the specified acceptance criteria. alfa-chemistry.compharmaffiliates.com

The availability of a well-characterized reference standard for this compound is a prerequisite for developing a reliable analytical method to control its presence in the final drug product, thereby safeguarding public health. pharmacy.biz

Table 3: Mentioned Compounds

| Compound Name |

|---|

| Alogliptin |

| This compound |

| Alogliptin Benzoate |

| Pioglitazone |

Quality Control Applications for Alogliptin Drug Substance and Product

Robust analytical methods are essential for the quality control of Alogliptin drug substance and its finished dosage forms, ensuring the detection and quantification of any impurities, including this compound. High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is the most widely employed technique for this purpose. nih.govresearchgate.net

A well-developed and validated stability-indicating RP-HPLC method can effectively separate Alogliptin from its process-related impurities and degradation products. nih.gov The validation of such methods is performed according to the International Council for Harmonisation (ICH) guidelines and typically includes the assessment of parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). rjptonline.org

Method Validation Parameters for Impurity Quantification

The development of an analytical method for Alogliptin and its impurities involves a systematic approach to optimize the chromatographic conditions to achieve adequate separation and sensitivity. While specific validation data for this compound is not extensively published, the following table illustrates typical parameters and acceptance criteria for an RP-HPLC method used for impurity profiling of Alogliptin.

Table 1: Illustrative RP-HPLC Method Validation Parameters for Alogliptin Impurity Analysis

| Parameter | Typical Specification | Description |

|---|---|---|

| Specificity | No interference at the retention times of Alogliptin and its impurities. | The method's ability to assess the analyte unequivocally in the presence of other components. |

| Linearity | Correlation coefficient (r²) ≥ 0.99 | The ability to elicit test results that are directly proportional to the concentration of the analyte. |

| Range | From LOQ to 120% of the specification limit for the impurity. | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. |

| Accuracy | 90.0% to 110.0% recovery. | The closeness of the test results obtained by the method to the true value. |

| Precision | Repeatability (RSD ≤ 5.0%), Intermediate Precision (RSD ≤ 10.0%). | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. |

| LOD | Signal-to-Noise ratio of 3:1. | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |

| LOQ | Signal-to-Noise ratio of 10:1. | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |

This table is a generalized representation. Actual values may vary based on the specific method and laboratory.

Reference standards of this compound are crucial for the accurate identification and quantification in quality control applications. synzeal.com These standards are used for method development, validation, and as a part of routine quality control testing of Alogliptin drug substance and product. synzeal.com

Strategies for Process Impurity Investigation and Control

The control of process-related impurities like this compound is a fundamental aspect of pharmaceutical manufacturing, guided by a thorough understanding of the synthetic process. The investigation and control of such impurities involve a multi-faceted approach.

Investigation of Impurity Formation

A critical step in controlling process impurities is to understand their origin. For Alogliptin, impurities can arise from starting materials, intermediates, by-products, or reagents used in the synthesis. The plausible formation mechanisms of impurities are often proposed based on the synthetic route of the drug substance. nih.gov

For instance, the synthesis of Alogliptin often involves the reaction of a pyrimidine (B1678525) derivative with (R)-3-aminopiperidine. Side reactions during this step can lead to the formation of various impurities. A comprehensive impurity profiling, using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), can help in the identification and structural elucidation of these process-related impurities. nih.gov

Control Strategies

Once the formation of an impurity is understood, a control strategy can be developed and implemented. This strategy encompasses several aspects of the manufacturing process:

Control of Starting Materials and Intermediates: The quality of starting materials and intermediates is critical. Specifications should be established for these materials, including limits for any potential impurities that could be carried through the synthesis and affect the final API's purity.

Optimization of Reaction Conditions: The conditions of the chemical reactions, such as temperature, pressure, reaction time, and the stoichiometry of reactants, can be optimized to minimize the formation of by-products like this compound.

Purification Processes: Effective purification steps, such as crystallization, chromatography, or extraction, are designed to remove impurities from the crude API. The efficiency of these steps in removing specific impurities is thoroughly evaluated.

In-Process Controls: Implementing in-process controls at critical stages of the manufacturing process allows for the monitoring and control of the impurity profile throughout the synthesis.

The following table outlines general strategies for the control of process-related impurities in the manufacturing of Alogliptin.

Table 2: General Strategies for Process Impurity Control in Alogliptin Synthesis

| Control Point | Strategy | Rationale |

|---|---|---|

| Raw Material Qualification | Stringent specifications and testing of starting materials and reagents. | To prevent the introduction of impurities that may react to form new impurities or be carried through to the final product. |

| Reaction Monitoring | In-process analysis (e.g., HPLC) to monitor the progress of the reaction and the formation of impurities. | To ensure the reaction goes to completion and to detect any excursions that could lead to increased impurity levels. |

| Process Parameter Optimization | Control of temperature, pH, and reaction time. | To favor the desired reaction pathway and minimize the formation of by-products. |

| Purification Step Validation | Demonstrating the capability of crystallization or chromatographic purification to remove specific impurities. | To ensure the final API meets the required purity specifications consistently. |

| Final Drug Substance Specification | Setting acceptance criteria for known and unknown impurities in the final Alogliptin API. | To ensure the quality, safety, and efficacy of the drug substance. |

By implementing a robust control strategy based on a scientific understanding of the manufacturing process, the levels of this compound and other process-related impurities can be consistently controlled to ensure the quality and safety of Alogliptin.

Synthetic Approaches to Alogliptin Impurity 13 for Reference Standard Generation

Rationale for the Directed Synthesis of Pharmaceutical Impurities

The directed synthesis of pharmaceutical impurities is a critical activity in drug development and manufacturing. The primary rationale for synthesizing impurities such as Alogliptin (B1666894) Impurity 13 is to provide well-characterized reference materials. synzeal.com These reference standards are indispensable for several key reasons:

Analytical Method Development and Validation: Pure impurity standards are required to develop and validate analytical methods, such as High-Performance Liquid Chromatography (HPLC), to ensure they are specific, accurate, linear, precise, and robust for the detection and quantification of the impurity in the active pharmaceutical ingredient (API) and final drug product. semanticscholar.org

Impurity Profiling: A comprehensive impurity profile of a drug substance is a regulatory requirement. Synthesized impurities help in identifying and tracking the levels of specific impurities throughout the manufacturing process and in stability studies.

Forced Degradation Studies: Understanding the degradation pathways of a drug is essential for determining its stability and shelf-life. Synthesized impurities that are also potential degradation products can be used to confirm the identity of degradants observed in forced degradation studies conducted under various stress conditions like acid, base, oxidation, heat, and light. semanticscholar.orgresearchgate.net

Toxicological Assessment: In some cases, impurities may need to be evaluated for their potential toxicity. The availability of pure impurity standards allows for toxicological studies to be conducted to establish safety thresholds.

The synthesis of impurities like Alogliptin Impurity 13 provides a reliable source of the compound at a known purity, which is essential for accurate analytical measurements and for meeting the stringent requirements of regulatory agencies.

Specific Chemical Synthesis Routes for this compound

While specific, detailed synthetic procedures for this compound for the purpose of reference standard generation are not extensively published in peer-reviewed journals, a plausible synthetic route can be inferred from the known synthesis of Alogliptin and the chemical structure of the impurity. This compound is chemically identified as (R)-2-((6-(3-Aminopiperidin-1-yl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile. researchgate.net

The synthesis of Alogliptin typically involves the coupling of a pyrimidine (B1678525) derivative with (R)-3-aminopiperidine. A likely route to this compound would involve a similar synthetic strategy, potentially starting from a different pyrimidine precursor or occurring as a side reaction.

A potential synthetic pathway could involve the reaction of 2-((6-chloro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile with (R)-3-aminopiperidine. This reaction is a key step in some patented syntheses of related compounds.

Hypothetical Synthetic Scheme:

Alkylation of Uracil (B121893) Derivative: A suitable uracil derivative, such as 6-chlorouracil, can be alkylated with 2-(bromomethyl)benzonitrile (B57715) to introduce the cyanobenzyl group at the N1 position of the pyrimidine ring.

Nucleophilic Substitution: The resulting intermediate, 2-((6-chloro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile, can then be reacted with (R)-3-aminopiperidine. The amino group of the piperidine (B6355638) derivative displaces the chlorine atom at the C6 position of the pyrimidine ring through a nucleophilic aromatic substitution reaction to yield this compound.

This proposed route is based on established chemical principles and the known synthesis of Alogliptin. The precise reaction conditions, such as the choice of solvent, base, and temperature, would need to be optimized to achieve a good yield and purity of the desired impurity.

Purification Methodologies for Synthetic Impurity Standards

The purification of a synthesized impurity standard is of paramount importance to ensure its suitability for use as a reference material. The goal is to achieve a high degree of purity, typically greater than 95% or as required by regulatory standards. For a compound like this compound, a combination of purification techniques would likely be employed.

Crystallization: If the synthesized impurity is a solid with good crystalline properties, recrystallization from a suitable solvent or solvent system can be a highly effective method for removing impurities.

Column Chromatography: This is a widely used technique for the purification of organic compounds. For this compound, normal-phase or reversed-phase column chromatography could be utilized. In reversed-phase chromatography, a non-polar stationary phase (like C18-silica) is used with a polar mobile phase, which is effective for separating polar compounds. semanticscholar.org

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving very high purity, preparative HPLC is often the method of choice. This technique allows for the separation of the target impurity from closely related side products and starting materials. The selection of the column, mobile phase, and gradient conditions is critical for successful purification. axios-research.com

The purity of the final product would be assessed using analytical techniques such as HPLC with a suitable detector (e.g., UV or MS).

Physicochemical and Spectroscopic Characterization of Synthesized Impurity Standards

Once a highly pure sample of this compound has been obtained, it must be thoroughly characterized to confirm its identity and structure. This characterization provides the necessary data for its qualification as a reference standard.

Physicochemical Properties:

Basic physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| Chemical Name | (R)-2-((6-(3-Aminopiperidin-1-yl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile |

| CAS Number | 865758-98-1 |

| Molecular Formula | C₁₇H₁₉N₅O₂ |

| Molecular Weight | 325.37 g/mol |

Spectroscopic Characterization:

A combination of spectroscopic techniques is used to elucidate and confirm the structure of the synthesized impurity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for determining the structure of organic molecules. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum provide information about the number and connectivity of protons. The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, characteristic signals for the aromatic protons of the benzonitrile (B105546) group, the protons of the pyrimidine ring, and the protons of the piperidine ring would be expected.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecule with high accuracy, further confirming its identity. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. For this compound, characteristic absorption bands for the nitrile (C≡N) group, the carbonyl (C=O) groups of the uracil ring, and the N-H bonds of the amino group would be expected. semanticscholar.org

The comprehensive data obtained from these analytical techniques would collectively provide unequivocal proof of the structure and purity of the synthesized this compound, thereby qualifying it for use as a reference standard in pharmaceutical analysis.

Regulatory and Quality Assurance Perspectives in Impurity Research

Compliance with International Conference on Harmonisation (ICH) Guidelines

The International Conference on Harmonisation (ICH) provides globally recognized guidelines for the registration of pharmaceuticals for human use. The primary guidelines governing impurity control are ICH Q3A(R2) for new drug substances and ICH Q3B(R2) for new drug products.

ICH Q3A(R2) outlines the thresholds for reporting, identifying, and qualifying impurities in a new drug substance. These thresholds are based on the maximum daily dose (MDD) of the drug. The recommended daily dose of alogliptin (B1666894) is 25 mg. synzeal.com This places it in the ≤ 2g/day category according to ICH guidelines.

For Alogliptin, with an MDD of 25 mg, the following thresholds apply to impurities like Impurity 13 in the drug substance:

| Threshold Type | Threshold Limit |

| Reporting Threshold | ≥ 0.05% |

| Identification Threshold | ≥ 0.10% or 1.0 mg per day intake (whichever is lower) |

| Qualification Threshold | ≥ 0.15% or 1.0 mg per day intake (whichever is lower) |

Any impurity at or above 0.05% must be reported in the registration application. If an impurity exceeds 0.10%, its structure must be elucidated. Should the level of an impurity surpass 0.15%, its biological safety must be established through a qualification process.

ICH Q3B(R2) provides guidance on impurities that are degradation products of the drug substance or reaction products of the drug substance with excipients or the container closure system. The thresholds in this guideline are also based on the MDD of the drug product.

For an Alogliptin drug product with a 25 mg strength, the thresholds for degradation products are as follows:

| Threshold Type | Threshold Limit |

| Reporting Threshold | ≥ 0.1% |

| Identification Threshold | ≥ 0.2% or 2 mg TDI (whichever is lower) |

| Qualification Threshold | ≥ 1.0% or 50 µg TDI (whichever is higher) |

These thresholds ensure that any significant degradation products that may form during the shelf-life of the Alogliptin tablets are appropriately monitored and controlled to ensure patient safety.

The qualification of an impurity is the process of acquiring and evaluating data that establishes the biological safety of an individual impurity at the level or above which it is found in a drug substance or product. For Alogliptin Impurity 13, if its level exceeds the qualification threshold, a comprehensive safety assessment is required. This assessment can include data from toxicological studies, scientific literature, or clinical trials. The goal is to justify the proposed acceptance criteria for the impurity in the final product specification.

Role of Impurity Data in Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF)

In the context of generic drug development, detailed information about impurities is a critical component of both Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs).

For an ANDA submission for a generic Alogliptin product, the applicant must demonstrate that the impurity profile of their drug substance and drug product is comparable to that of the reference listed drug (RLD). This involves identifying and quantifying all impurities, including this compound, and setting appropriate acceptance criteria. regulations.govfda.gov The use of well-characterized reference standards for impurities like this compound is essential for the analytical method development and validation required for these submissions. synzeal.comsynzeal.com

A Type II DMF for an active pharmaceutical ingredient (API) like Alogliptin will contain detailed information about the manufacturing process, process controls, and quality control of the drug substance. This includes a thorough discussion of potential and actual impurities, their origin, and the strategies used to control them. The DMF provides confidential, detailed information to regulatory authorities, which is then referenced in the ANDA of the drug product manufacturer. The data on this compound within a DMF would support the quality and consistency of the API.

Traceability and Comparability against Pharmacopeial Standards (e.g., USP, EP)

Pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) establish official public standards for medicines and their ingredients. The development of a monograph for a drug substance or product in a pharmacopeia provides legally recognized standards for its quality.

Currently, the USP is in the process of developing monographs for Alogliptin Benzoate and Alogliptin Tablets. usp.org Once these monographs are finalized, they will likely include specific tests and acceptance criteria for known and unknown impurities. This will provide a clear benchmark for the control of impurities like this compound. The availability of pharmacopeial reference standards for Alogliptin and its impurities will be crucial for ensuring the traceability and comparability of analytical results across different laboratories and manufacturers. Reference standards for Alogliptin impurities can be made traceable to EP/USP standards. synzeal.com

Impurity Management and Risk Assessment Frameworks in Pharmaceutical Development

A proactive approach to impurity management is integral to modern pharmaceutical development. This is often guided by the principles of Quality Risk Management (QRM), as outlined in ICH Q9. A risk-based approach is used to identify, analyze, and control potential impurities throughout the manufacturing process. ispe.org

For this compound, a risk assessment would involve:

Risk Identification: Identifying the potential sources of the impurity. This could include starting materials, intermediates, reagents, or degradation pathways in the synthesis of Alogliptin.

Risk Analysis: Evaluating the probability of the impurity forming and the severity of its potential harm. This involves understanding the reaction mechanism and the potential toxicity of the impurity.

Risk Control: Implementing control strategies to reduce the risk to an acceptable level. This can include optimizing synthetic routes to minimize the formation of the impurity, implementing in-process controls to monitor its levels, and establishing appropriate purification steps to remove it. ispe.org

Risk Review: Continuously monitoring and reviewing the effectiveness of the control strategies.

By employing a systematic risk management framework, pharmaceutical manufacturers can ensure the consistent quality and safety of Alogliptin by effectively controlling the levels of impurities like this compound.

Q & A

Q. What are the key physicochemical properties of Alogliptin Impurity 13, and how are they validated?

this compound (CAS 861567-92-2) is identified as 1-bromo-3-(bromomethyl)hexane with the molecular formula C₇H₁₄Br₂ and a molecular weight of 257. Its purity is typically validated using chromatographic methods (e.g., TLC, HPLC) and spectroscopic techniques (e.g., NMR, LC-MS). For example, TLC analysis of related impurities in formulations shows distinct Rf values (e.g., 0.44 for metformin and 0.66 for alogliptin in co-formulated drugs) . Structural confirmation requires comparison with reference standards and compliance with pharmacopeial guidelines (e.g., USP, ICH Q3A/B) .

Q. What experimental protocols are recommended for synthesizing and characterizing this compound?

Synthesis involves bromination reactions, with intermediates purified via recrystallization or column chromatography. Characterization requires:

- Elemental analysis to confirm stoichiometry.

- Spectroscopic data : ¹H/¹³C NMR for structural elucidation and HRMS for molecular ion confirmation.

- Chromatographic purity : ≥95% assayed via HPLC with UV detection, referencing enterprise standards . Known impurities must be cross-validated against literature data, while novel impurities require full spectral documentation .

Q. How are stability-indicating analytical methods designed for this compound?

Stability-indicating methods must resolve the impurity from degradation products and matrix components. Forced degradation studies under acidic, alkaline, oxidative, and thermal conditions are conducted to validate method specificity. Accuracy is assessed by spiking the API with 80–120% of the impurity and calculating % recovery (e.g., 98–102% for validated methods) . Chromatographic conditions (e.g., mobile phase, column type) are optimized using ICH Q2(R1) guidelines to ensure robustness .

Advanced Research Questions

Q. How can researchers resolve contradictions in impurity quantification data across different analytical platforms?

Discrepancies often arise from variations in detection limits (e.g., UV vs. MS) or column selectivity. To reconcile

- Cross-validate methods : Compare results from orthogonal techniques (e.g., LC-UV vs. LC-MS/MS).

- Assess matrix effects : Use standard addition to evaluate interference from excipients .

- Statistical analysis : Apply ANOVA or regression models to identify systematic errors . Documentation should include detailed method parameters and instrument calibration logs .

Q. What advanced techniques are employed for structural elucidation of unknown degradation products related to this compound?

Unknown impurities are characterized using:

- High-resolution mass spectrometry (HRMS) : Determines exact mass and fragmentation patterns.

- 2D-NMR (e.g., COSY, HSQC) : Maps proton-carbon correlations for complex structures.

- X-ray crystallography : Resolves stereochemistry in crystalline impurities . Relative response factors (RRF) and retention times (RRT) are benchmarked against ICH Q3B thresholds .

Q. How are forced degradation studies optimized to predict long-term stability of this compound?

Forced degradation follows ICH Q1A guidelines:

- Stress conditions : 0.1N HCl/NaOH (72 hrs), 3% H₂O₂ (24 hrs), and 60°C/75% RH (1 month).

- Analytical endpoints : Quantify degradation products using validated LC-MS/MS methods.

- Kinetic modeling : Calculate activation energy (Eₐ) via Arrhenius plots to extrapolate shelf life . Results are tabulated with impurity profiles and degradation pathways (Table 1) .

Q. What regulatory considerations govern impurity profiling of this compound in API batches?

Compliance with ICH Q3D (elemental impurities) and USP <232>/<233> is mandatory. Key steps include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.